molecular formula C9H9NO4 B046049 2-(2-Nitroethyl)benzoic acid CAS No. 115912-92-0

2-(2-Nitroethyl)benzoic acid

Cat. No.: B046049
CAS No.: 115912-92-0
M. Wt: 195.17 g/mol
InChI Key: YDKWDBCIPCCQBA-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where a nitroethyl group is attached to the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives, such as 2-(2-Nitroethyl)benzoic acid, can interact with various enzymes and proteins . For instance, benzoic acid has been found to interact with enzymes involved in the biosynthesis of volatile benzenoids . These interactions could potentially influence the biochemical reactions involving this compound.

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells . For example, benzoic acid has been found to exert antimicrobial effects in the gastrointestinal tract of piglets

Molecular Mechanism

A study on the decomposition of nitroethyl benzoate, a related compound, found that it undergoes a one-step mechanism involving the rupture of O–C and C–H single bonds . This process could potentially influence the interactions of this compound with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the solubility and distribution of benzoic acid, a related compound, can vary with temperature . This could potentially influence the stability, degradation, and long-term effects of this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that benzoic acid, a related compound, can improve the performance of young pigs when supplemented in the diet

Metabolic Pathways

It is known that benzoic acid, a related compound, is involved in various metabolic pathways . For example, benzoic acid is a precursor for many primary and secondary metabolites and is involved in the biosynthesis of volatile benzenoids . It is possible that this compound could be involved in similar metabolic pathways.

Transport and Distribution

It is known that the solubility and distribution of benzoic acid, a related compound, can vary with pH . This could potentially influence the transport and distribution of this compound within cells and tissues.

Subcellular Localization

It is known that the subcellular localization of proteins can be predicted using machine learning models . It is possible that similar methods could be used to predict the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Nitroethyl)benzoic acid can be synthesized through the nitration of ethyl benzoate followed by hydrolysis. The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: The major product is 2-(2-Aminoethyl)benzoic acid.

    Reduction: The major product is 2-(2-Aminoethyl)benzoic acid.

    Substitution: The major products depend on the substituent introduced, such as 2-(2-Hydroxyethyl)benzoic acid or 2-(2-Methoxyethyl)benzoic acid.

Scientific Research Applications

2-(2-Nitroethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-(2-Aminoethyl)benzoic acid

Uniqueness

2-(2-Nitroethyl)benzoic acid is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and biological properties compared to other nitrobenzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-nitroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKWDBCIPCCQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557545
Record name 2-(2-Nitroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115912-92-0
Record name 2-(2-Nitroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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